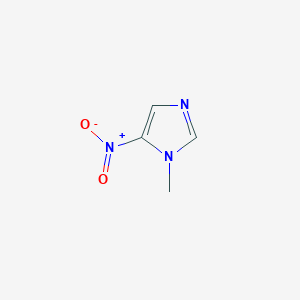

1-Methyl-5-nitroimidazole

Descripción

Historical Context and Discovery of Nitroimidazoles

The journey of nitroimidazole compounds began in the 1950s with the discovery of azomycin, a 2-nitroimidazole, isolated from Streptomyces bacteria. unimib.it This natural product displayed potent activity against the parasitic protozoan Trichomonas vaginalis. nih.govmdpi.com This initial discovery spurred further research into the synthesis and activity of related nitroimidazole compounds. mdpi.com

Metronidazole (B1676534), a 5-nitroimidazole, was synthesized shortly after and became a cornerstone in treating infections caused by anaerobic bacteria and protozoa. nih.gov The success of metronidazole highlighted the therapeutic potential of the 5-nitroimidazole scaffold and led to the development of a wide range of derivatives. nih.govnih.gov Over the decades, research has expanded to include 2-nitroimidazoles, 4-nitroimidazoles, and bicyclic nitroimidazoles, each with distinct properties and applications, including roles as radiosensitizers in cancer therapy and as agents against tuberculosis. unimib.itnih.gov

Importance of the Imidazole (B134444) Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ajrconline.orgijpsjournal.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active molecules and its versatile chemical properties. ajrconline.orgijpsjournal.comnih.govijsrtjournal.com The nitrogen atoms allow the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with a variety of biological targets like enzymes and receptors. ajrconline.orgijpsjournal.com

Its structural importance is underscored by its presence in the essential amino acid histidine, which plays a crucial role in many enzymatic reactions. ajrconline.orgijpsjournal.com The imidazole core is a fundamental component of numerous natural products and a vast array of synthetic drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. ajrconline.orgijpsjournal.comscispace.com The adaptability of the imidazole ring allows for extensive chemical modifications to optimize its biological activity and drug-like properties. ijpsjournal.com

Overview of 5-Nitroimidazole Derivatives and Their Significance

Derivatives of 5-nitroimidazole form a significant class of antimicrobial agents. isca.me The presence of the nitro group at the fifth position of the imidazole ring is crucial for their mechanism of action, which involves reductive activation within the target organism to generate reactive intermediates that are lethal to the cell. nih.govmdpi.comencyclopedia.pub

This class of compounds exhibits broad-spectrum activity against anaerobic bacteria and various protozoal pathogens. unimib.itmdpi.comacs.org Metronidazole is the most well-known example, but numerous other derivatives have been synthesized and studied in an effort to broaden their activity spectrum, overcome resistance, and improve their therapeutic profiles. isca.mederpharmachemica.comiaea.org Research in this area continues to be active, with a focus on creating new hybrid molecules and exploring their potential against a range of diseases, including neglected tropical diseases. isca.memdpi.comencyclopedia.pub

Defining the Research Scope for 1-Methyl-5-nitroimidazole

This compound is a specific derivative within the broader 5-nitroimidazole class. scbt.comchemicalbook.com Research on this particular compound has focused on several key areas. It is studied as an intermediate in the synthesis of more complex molecules, including other potential therapeutic agents and high-energy density materials. researchgate.netnih.gov

Its chemical structure and properties have been characterized through various analytical techniques. researchgate.netnih.gov Furthermore, this compound has been investigated for its potential role as a radiosensitizer in cancer therapy, a property shared with other nitroimidazoles. researchgate.netmdpi.com Studies have explored its interactions with low-energy electrons, which is relevant to understanding the mechanisms of radiosensitization. researchgate.netmdpi.com The research scope for this compound is thus centered on its synthesis, chemical characterization, and its potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZXSFPSJJMRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184426 | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-42-2 | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR2H69GV4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-Methyl-5-nitroimidazole

The synthesis of this compound can be effectively achieved through two primary and well-documented routes: the direct nitration of 1-methylimidazole (B24206) and the N-methylation of a pre-existing nitroimidazole core.

Nitration of 1-Methylimidazole

The direct nitration of 1-methylimidazole is a common method for preparing nitro-substituted methylimidazoles. researchgate.netnih.gov This electrophilic substitution reaction typically employs a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction yields a mixture of products, primarily the desired this compound along with its regio-isomer, 1-methyl-4-nitroimidazole (B145534). researchgate.net

Under more forceful nitration conditions (e.g., a 1:5 ratio of HNO3 to H2SO4 at 120°C for 2.5 hours), 1-methylimidazole can be converted into 1-methyl-4,5-dinitroimidazole (B100128) with a yield of 43%. researchgate.net This indicates that while monofunctionalization is achievable, the imidazole (B134444) ring is susceptible to further nitration under harsher conditions.

An alternative approach involves the methylation of 5-nitroimidazole. In a documented procedure, 5-nitroimidazole is dissolved in 90% formic acid, followed by the addition of dimethyl sulfate (B86663). prepchem.comchemicalbook.com The mixture is heated for several hours to facilitate the methylation reaction. prepchem.comchemicalbook.com After the reaction is complete, the formic acid is removed via vacuum distillation. The subsequent work-up involves adding water, cooling to induce precipitation of unreacted starting material, and adjusting the pH to 10 with an aqueous ammonia (B1221849) solution to precipitate the final product. prepchem.comchemicalbook.com This method has been reported to produce this compound with a high yield of 82%, based on the amount of reacted 4(5)-nitroimidazole. prepchem.comchemicalbook.com

Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Nitration | 1-Methylimidazole | HNO3, H2SO4 | Varies, can produce isomers | Not specified |

Derivatization Strategies at the Imidazole Core

The this compound scaffold can be chemically modified at several positions, allowing for the synthesis of a wide range of derivatives. Strategies have been developed to functionalize positions 2, 4, and 5 of the imidazole core. The simplest structural requirement for certain biological activities in this class of compounds is the 1-alkyl-5-nitro-imidazole unit. jocpr.comjocpr.comresearchgate.net

Functionalization at Position 2

Functionalization at the C2 position of the 5-nitroimidazole ring is of significant interest, as exemplified by the existence of important antimicrobial agents like metronidazole (B1676534) and secnidazole (B1681708), which bear a methyl group at this position. jocpr.comjocpr.com While direct substitution at the C2 position of this compound is not commonly reported, synthetic strategies often begin with a pre-functionalized imidazole ring. Under strong nitration conditions, the presence of a nitro group at the C2 position can be a critical factor in promoting the oxidation of the entire imidazole ring. researchgate.net For instance, 1-methyl-2-nitroimidazole (B155463) and its dinitro derivatives, when subjected to strong nitration, can yield 1-methylimidazolidine-2,4,5-trione. researchgate.net The synthesis of derivatives is also achieved using starting materials like 1-methyl-2-nitroimidazole-5-carboxaldehyde, which can be converted into various substituted hydrazones, oximes, and Schiff bases. nih.gov

Functionalization at Position 4

Position 4 of the this compound ring is susceptible to electrophilic attack. Under vigorous nitration conditions, this compound can undergo a second nitration at the C4 position to yield 1-methyl-4,5-dinitroimidazole. researchgate.net This transformation has been achieved with a reported yield of 81% when using a 1:5 mixture of nitric acid to sulfuric acid at 120°C. researchgate.net More complex functionalizations at C4 are also possible, often starting with a precursor that already contains a substituent at that position. For example, highly functionalized 5-nitro-1H-imidazoles have been synthesized from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, demonstrating a strategy where the C4 position is used as an anchor point for further chemical modifications. mdpi.com

Functionalization at Position 5 (Nitro Group)

The nitro group at the C5 position is a key functional group that can undergo chemical transformation. Notably, it is susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group is displaced by a nucleophile. acs.orgacs.org This reactivity highlights that the nitro group is not merely a passive substituent but can be an active site for further derivatization. acs.org The chemical behavior of the nitro group is also relevant in fragmentation studies, where methylation of the imidazole ring has been found to significantly alter the fragmentation patterns and quench the production of key radicals like NO and NO+. nih.govutupub.fi

Synthesis of Analogs and Regio-isomers

The synthesis of analogs and regio-isomers of this compound is crucial for structure-activity relationship studies. The most significant regio-isomer is 1-methyl-4-nitroimidazole.

The synthesis of 1-methyl-4-nitroimidazole can be achieved through several routes. As mentioned, the direct nitration of 1-methylimidazole produces a mixture of both 1-methyl-4-nitroimidazole and this compound. researchgate.net A more targeted synthesis involves the N-alkylation of 4-nitroimidazole (B12731). Studies have shown that the alkylation of 4-nitroimidazole can be regioselective, favoring substitution at the N1 position under specific conditions (e.g., using potassium carbonate as a base in acetonitrile (B52724) at 60°C), leading to good yields of 1-alkyl-4-nitroimidazoles. derpharmachemica.com An alternative preparation method involves reacting methyl isocyanate with nitric acid to first obtain 4-nitro-imidazole, which is then reacted with nitrous acid and formaldehyde (B43269) to yield 1-methyl-4-nitroimidazole.

Furthermore, analogs with other substituents can be prepared. For example, 5-chloro-1-methyl-4-nitroimidazole (B20735) is synthesized by the nitration of 5-chloro-1-methylimidazole (B19843) nitrate (B79036) salt in sulfuric acid. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dimethyl-5-nitroimidazole |

| 1-Methyl-2,4,5-trinitroimidazole (B8335940) |

| 1-Methyl-2-nitroimidazole |

| 1-Methyl-2-nitroimidazole-5-carboxaldehyde |

| 1-Methyl-4,5-dinitroimidazole |

| 1-Methyl-4-nitroimidazole |

| This compound |

| 1-methylimidazolidine-2,4,5-trione |

| 4(5)-Nitroimidazole |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole |

| 4-Nitro-imidazole |

| 5-Chloro-1-methyl-4-nitroimidazole |

| 5-Chloro-1-methylimidazole |

| 5-Nitroimidazole |

| Acetonitrile |

| Ammonia |

| Dimethyl sulfate |

| Formic acid |

| Imidazole |

| Metronidazole |

| Methyl isocyanate |

| Nitric acid |

| Potassium carbonate |

| Secnidazole |

1-Alkyl-5-nitroimidazole Units

The synthesis of 1-alkyl-5-nitroimidazole units is a fundamental transformation in the derivatization of nitroimidazoles. A common approach involves the N-alkylation of a pre-existing nitroimidazole ring. For instance, the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole can be achieved under various operating conditions, including different bases, solvents, and temperatures, using a range of alkylating agents.

Studies have shown that the alkylation of 4- and 5-nitroimidazoles is sensitive to the position of the nitro group and the reaction conditions. While reactions at room temperature often result in low yields, heating the reaction to 60°C can significantly improve the yield of the N-alkylated products. organic-chemistry.org The use of acetonitrile as a solvent in the presence of potassium carbonate (K2CO3) has been found to be effective, leading to good yields of N-alkylated imidazoles, ranging from 66-85%. organic-chemistry.org In the case of 2-methyl-5-nitroimidazole (B138375), a regioselectivity in favor of N-3 alkylation has been observed, which is attributed to the steric effect of the nitro group. organic-chemistry.org A particularly high yield of 96% was achieved in the reaction of 5-nitroimidazole with ethyl bromoacetate (B1195939) under these conditions. organic-chemistry.org

The general procedure for the N-alkylation of 4(5)-nitroimidazoles involves dissolving the nitroimidazole in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), followed by the addition of a base like potassium hydroxide (B78521) or potassium carbonate. After a brief stirring period, the alkylating agent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is worked up to isolate the N-alkylated product. organic-chemistry.org

2-Alkylthio-5-(nitroaryl)-1,3,4-thiadiazole Derivatives

The this compound moiety can be incorporated into more complex heterocyclic systems, such as 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives. A series of alkyl α-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-ylthio]acetates has been synthesized and evaluated for their antimycobacterial activity. bibliotekanauki.pl This synthesis demonstrates the utility of this compound as a building block for creating hybrid molecules with potential therapeutic applications.

In the nitroimidazole series, several esters were synthesized and tested against Mycobacterium tuberculosis. The methyl, ethyl, propyl, and butyl esters all demonstrated significant activity, whereas the benzyl (B1604629) ester was found to be inactive. bibliotekanauki.pl The detailed findings for these compounds are presented in the table below.

| Compound ID | R Group | % Inhibition at 6.25 µg/mL | MIC (µg/mL) | IC50 (µg/mL) |

| 6f | Methyl | 99 | 1.56 | 4.3 |

| 6g | Ethyl | 99 | 3.13 | 4.6 |

| 6h | Propyl | 98 | 6.25 | 7.9 |

| 6i | Butyl | 96 | 6.25 | >10 |

| 6j | Benzyl | 15 | >6.25 | 6.8 |

Double-Nitroimidazoles

The synthesis of imidazoles bearing multiple nitro groups, or "double-nitroimidazoles," can be achieved through the further nitration of mono-nitroimidazole precursors. Research has shown that this compound can be converted to 1-methyl-4,5-dinitroimidazole. medsci.cn

In one study, the nitration of 1-methylimidazole, 1-methyl-4-nitroimidazole, or this compound with a mixture of 98% HNO3 and 15% SO3 in H2SO4 at 80°C for 2.5 hours resulted in a mixture of 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole. medsci.cn Under different conditions, specifically a 1:5 ratio of HNO3 to H2SO4 at 120°C for 2.5 hours, the reaction of this compound yielded 1-methyl-4,5-dinitroimidazole with a yield of 81%. medsci.cn This demonstrates that the degree of nitration can be controlled by the reaction conditions.

Another approach to synthesizing 1-methyl-4,5-dinitroimidazole starts from imidazole, which is first nitrated to 4,5-dinitroimidazole. This intermediate is then methylated using dimethyl sulfate in DMF. The optimal conditions for this methylation step were found to be a reaction temperature of 45-50°C for 4 hours, with a molar ratio of 4,5-dinitroimidazole to dimethyl sulfate of 1:6, affording the product in 62% yield. nih.gov

Advanced Synthetic Techniques

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitroimidazoles. nih.govresearchgate.net This reaction allows for the formal substitution of a hydrogen atom with a nucleophile, typically a carbanion bearing a leaving group. nih.govresearchgate.net

The VNS reaction has been successfully applied to the 5-nitroimidazole scaffold to introduce substituents at the C4 position. icm.edu.plorganic-chemistry.org In a specific example, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol was subjected to a VNS reaction with chloromethyl phenyl sulfone. icm.edu.plorganic-chemistry.org This reaction, carried out in the presence of potassium tert-butoxide in DMF at -40°C, resulted in the introduction of a phenylsulfonylmethyl group at the 4-position of the imidazole ring in a 40% yield. mdpi.com This transformation highlights the utility of VNS in creating functionalized 2,4-disubstituted 5-nitroimidazoles, which have shown potent biological activities. icm.edu.plorganic-chemistry.org The general mechanism of VNS involves the addition of the carbanion to the electron-deficient ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. researchgate.net

Suzuki Coupling Reactions for Aryl Derivatives

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.org This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has been effectively employed in the synthesis of aryl-substituted nitroimidazoles. oregonstate.edunih.gov

An efficient route for the preparation of 5-aryl-1-methyl-4-nitroimidazoles involves the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids. oregonstate.edunih.gov The reaction is typically carried out in water at 70-80°C, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in the presence of potassium carbonate as a base and tetrabutylammonium (B224687) bromide as an additive. oregonstate.edunih.gov The additive is known to stabilize the colloidal palladium nanoparticles that act as the catalyst, thereby enhancing the reaction rate. oregonstate.edu This method provides a convenient and efficient alternative to multi-step synthetic routes. oregonstate.edu

The table below summarizes the results of the Suzuki coupling reaction for the synthesis of various 5-aryl-1-methyl-4-nitroimidazoles. oregonstate.edu

| Compound | Ar | Yield (%) |

| 5a | C6H5 | 86 |

| 5b | 4-MeC6H4 | 85 |

| 5c | 4-MeOC6H4 | 82 |

| 5d | 4-FC6H4 | 88 |

| 5e | 4-ClC6H4 | 84 |

| 5f | 3-ClC6H4 | 83 |

The synthesized compounds were characterized by NMR spectroscopy, which confirmed the introduction of the aryl moieties at the C5 position of the imidazole ring. oregonstate.edu

Mechanistic Investigations of Biological Activity

Bioactivation Pathways of the Nitro Group

The cornerstone of 1-methyl-5-nitroimidazole's mechanism of action is the reductive activation of its 5-nitro group. nih.govjocpr.com This process is highly dependent on the cellular redox environment and is facilitated by specific enzymes, transforming the relatively inert parent compound into cytotoxic agents. wikipedia.orgnih.gov

The bioactivation of this compound is initiated by a single-electron reduction of the nitro group (NO₂) to form a nitro radical anion. nih.gov This is the first step in a multi-stage reduction process that can ultimately proceed through a six-electron reduction to form a non-toxic amine derivative (NH₂). nih.govnih.gov During this sequence, several highly reactive intermediates are generated, including nitroso (NO) and hydroxylamino (NHOH) derivatives. nih.govresearchgate.net These intermediates, particularly the nitro radical anion and the hydroxylamine (B1172632) derivative, are believed to be the primary cytotoxic species responsible for the compound's biological effects. nih.govnih.gov It is speculated that these reactive intermediates covalently bind to macromolecules like DNA, triggering lethal cellular damage. jocpr.com

The sequential reduction of the nitro group can be summarized as follows:

| Stage | Chemical Transformation | Intermediate Formed | Reactivity |

| Initial | Ar-NO₂ + e⁻ | Ar-NO₂⁻• (Nitro radical anion) | Highly reactive |

| Intermediate 1 | Ar-NO₂⁻• + e⁻ + 2H⁺ | Ar-NO + H₂O (Nitroso derivative) | Reactive |

| Intermediate 2 | Ar-NO + 2e⁻ + 2H⁺ | Ar-NHOH (Hydroxylamine derivative) | Reactive, implicated in DNA damage |

| Final Product | Ar-NHOH + 2e⁻ + 2H⁺ | Ar-NH₂ + H₂O (Amine derivative) | Non-bactericidal |

This table provides an overview of the key stages in the reductive bioactivation pathway of a generic 5-nitroimidazole (Ar-NO₂).

The activation of this compound is critically dependent on a low-redox-potential environment. wikipedia.org The reduction of the nitro group is thermodynamically favorable only in cells that possess electron transport proteins with sufficiently negative redox potentials. nih.gov Anaerobic organisms, which often contain ferredoxin or flavodoxin-like proteins, provide this necessary low-redox environment, enabling the transfer of electrons to the nitroimidazole. nih.gov This requirement is a key reason for the selective activity of 5-nitroimidazoles against anaerobic bacteria and certain protozoa. jocpr.comnih.gov A proposed mechanism involves the transfer of an electron from DNA to the one-electron radical anion of the nitroimidazole, highlighting the importance of these low-potential electron transfer events in cytotoxicity. nih.gov Low-energy electrons (0-8 eV) have been shown to effectively decompose methylated nitroimidazoles through processes like dissociative electron attachment, which may play a significant role in the compound's action in oxygen-deficient environments. scispace.comnih.gov

The enzymatic reduction of the nitro group is primarily carried out by nitroreductases (NTRs). nih.gov These enzymes, often flavin-containing proteins, are crucial for activating the prodrug. nih.gov Bacterial NTRs catalyze the reduction of the nitro group, leading to the formation of the cytotoxic reactive nitrogen species. nih.govnih.gov The specific types of nitroreductases present in an organism can influence its susceptibility. nih.gov In some cases of resistance to 5-nitroimidazoles, bacteria carry specific genes (e.g., nim genes) that encode for reductases which alter the activation pathway. nih.govnih.gov These resistance-conferring enzymes typically perform a two-electron reduction of the nitro group, converting it into a non-bactericidal amine, thereby preventing the accumulation of the toxic nitro radical intermediate. nih.gov

The presence of molecular oxygen significantly inhibits the bioactivation of this compound. Oxygen has a higher redox potential than the nitroimidazole and can readily accept the electron from the newly formed nitro radical anion. researchgate.net This process, known as "futile cycling," reverts the radical anion back to its original nitro form while generating a superoxide (B77818) radical (O₂⁻). researchgate.net This redox recycling prevents the accumulation of the reactive intermediates necessary for cytotoxicity and explains why 5-nitroimidazoles are largely ineffective against aerobic organisms. wikipedia.org The biological activity is therefore confined to hypoxic or anaerobic cells where the concentration of oxygen is too low to compete effectively in this reaction. wikipedia.orgnih.gov

Metabolic Pathways and Metabolite Identification

The metabolism of this compound and its derivatives is a complex process involving multiple pathways that vary depending on the specific derivative and the biological system involved. nih.govnih.gov The primary routes of biotransformation include reduction of the nitro group, which is linked to its biological activity, and oxidative modifications of the side chains attached to the imidazole (B134444) ring. nih.govtandfonline.com

Identification of Major Metabolites (e.g., HMMNI)

A principal metabolite identified for several this compound derivatives, such as dimetridazole (B1670680) (DMZ) and ronidazole (B806) (RNZ), is 2-hydroxymethyl-1-methyl-5-nitroimidazole, commonly known as HMMNI. researchgate.netnih.gov This metabolite is formed through an oxidative pathway. tandfonline.com HMMNI is considered a major metabolite and is often used as a marker residue for detecting the use of these parent compounds in animal-derived products. researchgate.netnih.gov

Another metabolic route that has been identified is N-demethylation. In studies with dimetridazole, a metabolite was identified as 2-methyl-5-nitroimidazole (B138375) (2-MNI), resulting from the removal of the methyl group at the N-1 position. tandfonline.com This N-demethylation pathway competes with the oxidation pathway that produces HMMNI. tandfonline.com

Further degradation of ronidazole can yield simpler molecules. epa.gov Research in turkeys has identified metabolites such as A-methylglycolamide, methylamine, and oxalic acid, indicating the cleavage of the imidazole ring structure. epa.gov

Structure Activity Relationship Sar Studies

Impact of Nitro Group Position (2, 4, 5) on Activity

The location of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological and toxicological properties of nitroimidazoles. The three possible isomers, 2-, 4-, and 5-nitroimidazoles, exhibit distinct activities, largely attributed to differences in their reduction potentials.

Research indicates that 2-nitroimidazoles generally possess a higher reduction potential compared to their 5-nitro counterparts. This higher potential facilitates their reduction within cells, a necessary step for their activation into cytotoxic agents. However, this ease of reduction is not always advantageous, as it can lead to less selectivity and potential toxicity in mammalian cells. In contrast, 5-nitroimidazoles, including 1-methyl-5-nitroimidazole, have a lower reduction potential, making them more selectively activated in anaerobic microorganisms where low redox potentials are prevalent. nih.gov

Studies comparing the genotoxicity of different isomers have shown that the position of the nitro group, in conjunction with other substituents, influences these effects. For instance, some 4-nitroimidazoles have been found to be less genotoxic than their 5-nitro counterparts, although this is also dependent on the presence of other groups, such as a methyl group at the C-2 position. acs.org The biological activity of 4- and 5-nitroimidazoles can differ significantly; for example, 1-methyl-4-phenyl-5-nitroimidazole (B3348001) has shown sensitivity in DNA repair-deficient E. coli mutants, whereas 1-methyl-4-nitro-5-phenylimidazole (B3345821) was relatively resisted, highlighting the nuanced impact of the nitro group's position. rsc.org

The structural requirements for aerobic versus anaerobic activity also differ between the isomers. While 5-nitroimidazoles like metronidazole (B1676534) are primarily active against anaerobic microbes, certain 4-nitroimidazoles have demonstrated activity against aerobically growing Mycobacterium tuberculosis. researchgate.net

Table 1: Comparison of Nitroimidazole Isomer Properties

| Isomer Position | Reduction Potential | General Activity Profile |

| 2-Nitro | Higher | Readily reduced, broader spectrum, potentially higher toxicity |

| 4-Nitro | Variable | Activity depends on other substituents, can show aerobic activity |

| 5-Nitro | Lower | More selective for anaerobic organisms |

Influence of Substituents at Positions 1 and 2 on Biological Activity

Substituents at the N-1 and C-2 positions of the 5-nitroimidazole scaffold significantly influence the compound's biological activity. The presence of a 1-alkyl group is considered a fundamental structural requirement for the biological activity of 5-nitroimidazoles. researchgate.net Quantum chemical studies have indicated that the introduction of a methyl group at the N-1 position can decrease the stability of the nitroimidazole molecule. nih.gov

The nature of the substituent at the C-2 position also plays a crucial role. For instance, the presence of a methyl group at C-2 can affect the genotoxic profile of the compound. acs.org In a series of 5-nitroimidazole derivatives, modifications at the C-2 position with groups that extend the conjugated system have been shown to enhance antiprotozoal activity. nih.gov It has been noted that steric hindrance of the nitro group at position 5 by substituents at positions 1 and 2 appears to be a necessary condition for activity, as this configuration influences both the metabolism and the physicochemical properties of the compounds. researchgate.net The regions of the 5-nitroimidazole structure involving the C-2, C-5, and N-1 positions are considered important for the interaction with receptors in anaerobic organisms. researchgate.net

Correlations Between Reduction Potential and Biological Efficacy

The biological action of nitroimidazoles is contingent upon the reductive activation of the nitro group. This process is more efficient under anaerobic conditions, which explains their selective toxicity towards anaerobic microorganisms. A direct correlation has been observed between the one-electron reduction potential (E¹(7)) of nitroimidazole compounds and their rate of reduction by cellular components like hydrogenase 1 in Clostridium pasteurianum. uq.edu.auresearchgate.net Compounds with a higher (less negative) reduction potential are reduced at a faster rate. uq.edu.auresearchgate.net

Table 2: Relationship between Reduction Potential and Activity

| Reduction Potential | Rate of Reduction | Implication for Activity |

| Higher (Less Negative) | Faster | More readily activated, but may lack selectivity |

| Lower (More Negative) | Slower | More selective activation in low-redox environments (e.g., anaerobes) |

Resonance Conjugation and Antiprotozoal Activity

The electronic properties of the 5-nitroimidazole ring system, particularly the extent of resonance conjugation, have been linked to antiprotozoal activity. Studies have revealed that among a series of 5-nitroimidazole derivatives, the most potent antimicrobial and antiparasitic compounds exhibited a greater degree of resonance conjugation within their molecular structure. nih.govuq.edu.au

By extending the conjugated system, for example, through the introduction of an ethenyl bridge at the C-2 position connecting to a phenyl or heterocyclic ring, a significant increase in antiprotozoal activity has been achieved. nih.gov These highly conjugated derivatives have demonstrated potent activity against Giardia lamblia, including strains resistant to metronidazole. uq.edu.aunih.gov The increased conjugation is thought to influence the electronic properties of the nitroimidazole ring, potentially facilitating the reductive activation process or enhancing the interaction of the activated drug with its cellular targets. nih.gov This suggests that designing 5-nitroimidazole derivatives with enhanced resonance conjugation is a viable strategy for developing more effective antiprotozoal agents. uq.edu.au

Lipophilicity and Tissue Penetration

Lipophilicity, often expressed as the partition coefficient (log P), is a key physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of drugs, including this compound. The lipophilicity of nitroimidazoles is dependent on the position of the nitro group, with 5-nitro derivatives generally being more lipophilic than 2- and 4-nitro derivatives. mdpi.com

Advanced Spectroscopic and Computational Studies

Quantum Chemical Theory Applications

Quantum chemical theories provide significant insights into the electronic structure and decomposition mechanisms of 1-methyl-5-nitroimidazole. These computational approaches are crucial for understanding the behavior of this energetic material.

Complete Active Space Self-Consistent Field (CASSCF) calculations have been instrumental in exploring the initial decomposition mechanisms of this compound. This method is particularly adept at describing the electronic states and potential energy surfaces of molecules, especially during bond-breaking processes. For this compound, CASSCF calculations, specifically at the CASSCF(10,7)/6-31G(d) level, have been employed to investigate its ground and electronically excited states. The active space in these calculations typically includes orbitals relevant to the nitro group and the imidazole (B134444) ring.

These calculations have determined the vertical excitation energies for the lowest singlet states (S₁, S₂, and S₃). The results indicate that upon electronic excitation, the molecule can access different potential energy surfaces, leading to various decomposition pathways.

Table 1: Calculated Vertical Excitation Energies for this compound at the CASSCF(10,7)/6-31G(d) Level

| Electronic State | Vertical Excitation Energy (eV) |

|---|---|

| S₁ | 3.97 |

| S₂ | 4.85 |

| S₃ | 5.42 |

Data sourced from AIP Publishing.

Potential Energy Surface (PES) calculations, often performed in conjunction with CASSCF methods, are vital for mapping the energetic landscape of molecular decomposition. For this compound, PES calculations have elucidated the pathways for both thermal and photo-induced decomposition.

On the ground state PES, two competitive reaction mechanisms have been identified: NO₂ elimination and nitro-nitrite isomerization. The energy barrier for the C-NO₂ bond dissociation is comparable to that of the nitro-nitrite isomerization, suggesting both channels are significant in the thermal decomposition of the molecule.

Table 2: Calculated Barriers for Decomposition Pathways on the Ground State PES for this compound

| Decomposition Pathway | Energy Barrier (kcal/mol) |

|---|---|

| C-NO₂ Bond Dissociation | 86.7 - 89.8 |

| Nitro-nitrite Isomerization | 78.6 - 93.7 |

Data sourced from J. Chem. Phys.

Calculations of the excited state PES reveal the crucial role of conical intersections in the photodecomposition mechanism. Following UV excitation, the electronically excited molecule can relax from the S₂ state to the S₁ state through a conical intersection. From the S₁ potential energy surface, the molecule can then undergo nitro-nitrite isomerization, leading to the formation of a nitric oxide (NO) product.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, FMO analysis helps in understanding its electronic transitions and potential as a radiosensitizer. The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, can be calculated using methods like Density Functional Theory (DFT). A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized electron-pair bonding units. This method allows for the investigation of charge transfer interactions and hyperconjugation, which contribute to molecular stability.

In the context of this compound, NBO analysis can reveal the nature of the bonds within the imidazole ring and the nitro group. It helps to quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which are indicative of stabilizing interactions. This analysis is valuable for understanding how the methyl and nitro groups influence the electronic properties and stability of the imidazole ring.

Spectroscopic Characterization of Electronic States

Spectroscopic techniques are essential for experimentally probing the electronic states and decomposition dynamics of this compound.

Nanosecond energy-resolved spectroscopy has been employed to investigate the excited electronic state decomposition of isolated, gas-phase this compound. This technique allows for the study of the initial products formed upon UV excitation.

Experimental studies using this method have shown that the NO molecule is an initial decomposition product following UV excitation of this compound. A notable finding is that the dissociation channel leading to the NO product is independent of the excitation wavelength. The resulting NO product exhibits a rotationally cold (approximately 50 K) and vibrationally mildly hot (approximately 800 K) distribution. These experimental observations are consistent with the theoretical predictions from CASSCF and PES calculations, which point to a decomposition mechanism involving nitro-nitrite isomerization on an excited electronic state potential energy surface.

UV Excitation Studies

The photodecomposition of this compound has been investigated following ultraviolet (UV) excitation at several wavelengths, including 226, 236, and 248 nm. aip.orgnih.gov Upon absorption of a single UV photon, the parent molecule is promoted to an excited electronic state, initiating its decomposition. aip.org A primary and initial product observed from this photoexcitation is nitric oxide (NO). aip.orgnih.gov

A significant finding from these studies is the observation of a unique, excitation wavelength-independent dissociation channel. aip.orgnih.gov This channel consistently produces NO with a cold rotational temperature, approximately 50 K, and a mildly hot vibrational temperature, around 800 K. aip.orgnih.gov Specifically, for this compound, only one vibronic transition for the NO product, A²Σ⁺(υ′ = 0) ← X²Π(υ″ = 0), is observed, with a rotational temperature of about 10 K. aip.org This indicates a distinct and specific dynamical process for its decomposition compared to other nitroimidazole isomers. aip.org

Decomposition Mechanisms and Dynamics

Experimental and theoretical studies have elucidated the initial decomposition mechanism for this compound following UV excitation. nih.gov The process is understood to proceed from an electronically excited state through a series of rapid, non-radiative transitions and chemical transformations. aip.orgnih.gov Quantum chemical calculations at the complete active space self-consistent field (CASSCF) level have been instrumental in mapping the potential energy surfaces and identifying the key steps in the decomposition pathway. nih.govcolostate.edu

The overarching mechanism involves the molecule, once in an excited state, relaxing through conical intersections to a lower energy state from which the chemical breakdown occurs. aip.orgnih.gov This process is distinct from thermal dissociation which is predicted to occur on the ground state potential energy surface and involves a competition between different pathways. nih.govnih.gov

Nitro-Nitrite Isomerization

A critical step in the photodecomposition of this compound is the isomerization of the nitro group (-NO₂) to a nitrite (B80452) group (-ONO). aip.orgnih.gov This nitro-nitrite isomerization is a key mechanistic feature that precedes the elimination of nitric oxide. nih.govnih.gov Computational studies show that after the molecule relaxes from the S₂ to the S₁ excited state, it undergoes this isomerization on the S₁ potential energy surface. aip.orgnih.gov This rearrangement is a crucial intermediate step that facilitates the subsequent bond cleavage to release NO. nih.gov On the ground state potential energy surface, nitro-nitrite isomerization is also expected to be a competitive reaction mechanism against NO₂ elimination during thermal dissociation. aip.orgnih.gov

NO Elimination Pathways

Following UV excitation and subsequent nitro-nitrite isomerization, the primary observed fragmentation pathway is the elimination of a nitric oxide (NO) molecule. aip.orgnih.gov This has been confirmed experimentally through nanosecond energy-resolved spectroscopy. nih.govcolostate.edu The characteristics of the eliminated NO molecule provide insight into the dynamics of the dissociation. The NO product is consistently found to have a cold rotational energy distribution (~10-60 K) but a hot vibrational energy distribution (~800-1600 K). aip.orgnih.gov This suggests that the energy released during the decomposition is preferentially channeled into the vibrational modes of the NO fragment rather than its rotation.

| Property | Observed Value |

|---|---|

| Rotational Temperature | ~10 K - 50 K |

| Vibrational Temperature | ~800 K |

| Observed Vibronic Transition | A²Σ⁺(υ′ = 0) ← X²Π(υ″ = 0) |

Crystal Structure Analysis

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group. nih.gov A notable feature of the molecular structure is that the nitro group is twisted relative to the plane of the imidazole ring. nih.govresearchgate.net The dihedral angle between the nitro group and the imidazole ring is reported to be 5.60 (2)°. nih.govresearchgate.net This rotation is attributed to the steric interaction between the methyl group and the nitro group. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅N₃O₂ |

| Molecular Weight (Mr) | 127.11 |

| Crystal System | Orthorhombic |

| a (Å) | 5.323 (3) |

| b (Å) | 12.664 (6) |

| c (Å) | 15.993 (8) |

| Volume (V) (ų) | 1078.1 (9) |

| Z | 8 |

| Temperature (K) | 113 |

Hydrogen Bonding Interactions

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C2—H2···N1ⁱ | 0.95 | 2.54 | 3.342 (2) | 143 |

| C4—H4A···O2ⁱⁱ | 0.98 | 2.52 | 3.335 (2) | 141 |

Symmetry codes: (i) x-1, y, z; (ii) -x+3/2, y-1/2, z.

Anion-π Interactions

Recent crystallographic studies have provided direct evidence for the role of anion-π interactions in the solid-state structure of derivatives of this compound. In the crystal structure of 1-methyl-5-nitroimidazolium chloride, these non-covalent interactions are pivotal in forming the extended structure, alongside hydrogen bonding. nih.govnsf.gov

Specifically, the chloride anion (Cl⁻) engages with the electron-deficient π-system of the nitroimidazolium cation. nih.gov The nitro group, being strongly electron-withdrawing, creates a significant quadrupole moment on the aromatic ring, leading to an electropositive region (a π-hole) that can attract anions. nih.gov In this structure, no traditional π–π stacking is observed; instead, the chloride anion is positioned to interact with the π-hole associated with the nitro moiety. nih.gov The interactions occur with the chloride anion situated above and below the plane of the imidazole ring. nih.gov

Detailed analysis of the crystal structure reveals the precise geometry of these interactions. The distances between the chloride anion and the plane of the cation's nitro group have been measured, providing quantitative insight into the strength and nature of this bonding. nih.gov

| Interacting Species | Distance (Å) | Reference |

|---|---|---|

| Chloride anion to π-hole face 1 | 3.33 (10) | nih.gov |

| Chloride anion to π-hole face 2 | 3.37 (10) | nih.gov |

Electron Scattering and Radiation Effects Modeling

The interaction of this compound (1M5NI) with low-energy electrons is a critical area of research, primarily due to its potential application as a molecular radiosensitizer in cancer therapy. nih.govmdpi.comresearchgate.netmdpi.com Comprehensive studies have been conducted to generate a complete set of electron scattering cross-sections, which are essential inputs for modeling radiation damage at the molecular level. nih.govunl.edunih.gov

A full dataset of cross-sections for 1M5NI has been established for electron impact energies ranging from 0.1 to 1000 eV. nih.govmdpi.com This was achieved by combining theoretical calculations with experimental measurements to ensure a self-consistent and reliable dataset. mdpi.comnih.gov The total electron scattering cross-sections (TCS) serve as a reference benchmark for the sum of all individual scattering channels at any given energy. nih.govunl.edu

The theoretical and experimental approaches used to derive the cross-section data are summarized below:

| Scattering Process | Energy Range | Methodology | Reference |

|---|---|---|---|

| Elastic Scattering | < 15 eV | Schwinger Multichannel (SMC) method (Theoretical) | nih.govmdpi.commdpi.com |

| Elastic Scattering | > 15 eV | Independent Atom Model-based Screening-Corrected Additivity Rule with Interferences (IAM-SCARI) (Theoretical) | nih.govmdpi.commdpi.com |

| Total Ionization | High Energies | IAM-SCARI method and experimental fragmentation data | nih.govunl.edu |

| Double Differential Ionization | Not specified | Reaction Microscope Multi-particle Coincidence Spectrometer (Experimental) | nih.govunl.edu |

| Dissociative Electron Attachment (Anion Formation) | Not specified | Momentum Imaging Spectrometer (Experimental) | mdpi.comunl.edu |

Research into the radiation effects focuses on how electron interactions lead to molecular fragmentation. The production of radical species through these processes is believed to be a key mechanism for radiosensitization. mdpi.comresearchgate.net Studies on 1M5NI have investigated both anionic and cationic fragmentation pathways. mdpi.commdpi.com Dissociative electron attachment (DEA) is a crucial process at low electron energies, leading to the formation of anionic fragments. mdpi.com At higher energies, electron impact ionization results in cationic fragments. nih.gov The observed fragmentation patterns for 1M5NI align with predictions from previous studies and support its potential as an effective radiosensitizer. mdpi.com This complete cross-section dataset is now available for use in Monte Carlo simulations to model the electron-induced damage cascades in biological media containing this compound. nih.govunl.edu

Preclinical and Translational Research

In Vitro Efficacy Studies

Against Anaerobic and Other Bacteria

Derivatives of 1-methyl-5-nitroimidazole have been investigated for their efficacy against a variety of bacteria. Studies have shown that while the parent compounds may have limited activity against aerobic bacteria, certain derivatives exhibit notable effects, particularly against Gram-positive strains. For instance, a benzene (B151609) sulfonated derivative of metronidazole (B1676534), which is structurally related to this compound, demonstrated inhibitory action against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 µg/ml. However, Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Proteus mirabilis were found to be resistant to the tested synthetic compounds.

In the context of microaerophilic bacteria, research has focused on Helicobacter pylori, a key pathogen in gastric diseases. Several novel this compound derivatives have shown antibacterial activity higher than that of metronidazole against clinical isolates of H. pylori. One study highlighted a derivative with a 1,3,4-thiadiazole (B1197879) ring, which showed a strong inhibitory response against metronidazole-resistant H. pylori isolates at a concentration of 12.5 μ g/disk , producing an inhibition zone diameter greater than 50 mm. Further research into new derivatives identified three compounds with potent inhibitory activities against metronidazole-resistant strains, exhibiting MIC50 and MIC90 values of 8 µg/mL and 16 µg/mL, respectively.

While the parent 5-nitroimidazole structure is a cornerstone for treating infections by anaerobic bacteria like Bacteroides fragilis and Clostridium difficile, specific efficacy data for this compound against a broad panel of anaerobes requires further detailed investigation. Some research indicates that 1-methyl-4-phenyl-5-nitroimidazole (B3348001) shows sensitivity in Escherichia coli mutants with defects in DNA repair, suggesting a mechanism involving DNA damage. Another study noted that while metronidazole is effective against Klebsiella pneumoniae, certain derivatives like Ronidazole (B806) show higher mutagenic activity against this bacterium.

| Bacterial Species | Compound Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Benzene sulfonated metronidazole derivative | MIC | 250 µg/ml | |

| Helicobacter pylori (Metronidazole-Resistant) | 1,3,4-thiadiazole derivative | Inhibition Zone | >50 mm at 12.5 μg/disk | |

| Helicobacter pylori (Metronidazole-Resistant) | Novel nitroimidazole derivatives | MIC50 | 8 µg/mL | |

| Helicobacter pylori (Metronidazole-Resistant) | Novel nitroimidazole derivatives | MIC90 | 16 µg/mL | |

| Escherichia coli | Synthetic metronidazole derivatives | MIC | Resistant |

Against Protozoa

The this compound scaffold is a cornerstone of antiprotozoal chemotherapy, demonstrating significant activity against a range of pathogenic protozoa. The efficacy of these compounds is often evaluated by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Leishmania: Numerous derivatives based on the this compound structure have been synthesized and tested against various Leishmania species. A series of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-substituted-1,3,4-thiadiazoles exhibited potent activity against Leishmania major promastigotes, with one piperazine (B1678402) analog showing an IC50 value of 0.19 µM. Further studies on similar compounds identified derivatives with IC50 values of less than 1 µM against both amastigotes and promastigotes of Leishmania donovani. Another class of derivatives, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, also showed high activity, with one compound recording an IC50 of 0.016 µM against L. donovani axenic amastigotes.

Trypanosoma cruzi: This compound class has shown promise against the agent of Chagas disease. The drug MK-436, a 2-substituted 5-nitroimidazole, demonstrated efficacy in treating both acute and chronic T. cruzi infections in murine models. In vitro studies of various 5-nitroimidazole-sulfanyl derivatives found one compound to be particularly promising, with an IC50 of 9.58 ± 2.02 μM against the epimastigote form of T. cruzi.

Giardia, Entamoeba, and Trichomonas: this compound carboxamides have been assessed for their activity against these enteric and urogenital parasites. All tested compounds were active against Giardia lamblia (syn. G. duodenalis/intestinalis), with EC50 values ranging from 1.6 µM to 4.9 µM, which is more potent than the standard drug, metronidazole (EC50 = 6.1 µM). The parent compound, metronidazole, is a 5-nitroimidazole derivative widely used for infections caused by Trichomonas vaginalis and Entamoeba histolytica. The mechanism of action in E. histolytica is thought to involve the formation of adducts with key proteins like thioredoxin reductase after the nitro group is reduced.

| Protozoan Species | Compound Type | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| Leishmania major (promastigote) | 1,3,4-thiadiazole derivative | IC50 | 0.19 | |

| Leishmania donovani (amastigote/promastigote) | 1,3,4-thiadiazole derivative | IC50 | <1 | |

| Leishmania donovani (axenic amastigote) | Benzofuranone derivative | IC50 | 0.016 | |

| Trypanosoma cruzi (epimastigote) | Sulfonyl derivative | IC50 | 9.58 | |

| Giardia lamblia | Carboxamide derivative | EC50 | 1.6 - 4.9 |

Against Fungi

The investigation into the antifungal properties of this compound and its direct derivatives is limited in the available literature. However, studies on structurally related 2-methyl-5-nitroimidazole (B138375) compounds, such as secnidazole (B1681708), have included evaluations against common fungal pathogens. In one such study, ester derivatives of a secnidazole analog were tested against Candida albicans and Aspergillus niger. The results indicated that these compounds possessed some level of antifungal activity, although specific MIC values were not detailed in the primary report. Another study on a synthetic nitro compound, 1-methyl-4-nitro-1H-imidazole, which is an isomer of this compound, demonstrated antifungal potential against several Candida species. These findings suggest that the nitroimidazole scaffold may have a broader antimicrobial spectrum that includes fungi, but more direct research on this compound is necessary to confirm its efficacy.

In Vivo Efficacy Studies

Murine Models of Infection

Leishmaniasis: The in vivo efficacy of this compound derivatives has been extensively studied in mouse models of leishmaniasis. The nitroimidazole DNDI-0690, a clinical candidate for visceral leishmaniasis, has also shown potent activity against cutaneous leishmaniasis (CL). In a mouse model of L. major infection, oral administration of DNDI-0690 resulted in a significant, dose-dependent reduction in lesion size and parasite load. A maximal efficacy of over 95% was achieved at a dose of 50 mg/kg. Similarly, in a murine model of visceral leishmaniasis caused by L. donovani, quinoline–metronidazole derivatives were evaluated, with one compound showing superior efficacy in reducing the parasite burden in the liver and spleen. Another study using a mouse model of cutaneous leishmaniasis found that two metronidazole derivatives reduced lesions by 96% and cured 63% of the mice infected with L. mexicana or L. braziliensis.

Fowl Cholera: Specific studies detailing the use of this compound in murine models of fowl cholera caused by Pasteurella multocida are not prominently available in the reviewed literature. Research has historically focused on other classes of antimicrobials for this veterinary disease.

Animal Models for Amoebiasis and Giardiasis

While 5-nitroimidazole compounds like metronidazole are the standard of care for amoebiasis (Entamoeba histolytica) and giardiasis (Giardia duodenalis), specific in vivo efficacy data for this compound in animal models for these infections is not extensively detailed in the provided search results. The development of nitroimidazole carboxamides was hypothesized to have therapeutic potential against these enteric parasites, and these compounds did display efficacy in in vivo turkey and mouse models for other protozoal diseases like histomoniasis and trichomoniasis, respectively. This suggests that derivatives of this compound could be effective in animal models of amoebiasis and giardiasis, but dedicated studies are required to establish their specific efficacy.

Radiosensitization Properties in Cancer Therapy

The compound this compound belongs to the nitroimidazole class of drugs, which have been extensively studied for their ability to act as radiosensitizers. rsc.org These agents are designed to increase the susceptibility of tumor cells to radiation therapy, particularly in the challenging hypoxic (low oxygen) environments often found within solid tumors. nih.govubc.ca The fundamental principle behind their function lies in their electron-affinic nature, which allows them to mimic the radiosensitizing effects of molecular oxygen. nih.gov

A significant challenge in radiotherapy is the radioresistance of hypoxic cancer cells. nih.govopenmedscience.com In well-oxygenated tissues, radiation generates free radicals that cause DNA damage, leading to cell death. Oxygen stabilizes this damage, making it permanent. In hypoxic conditions, this process is less efficient, allowing for DNA repair and cell survival. Nitroimidazoles, including this compound, address this by selectively acting in low-oxygen environments. openmedscience.com

Through a process known as bioreductive activation, the nitro group of the imidazole (B134444) is reduced within hypoxic cells, forming reactive radical anions. nih.govacs.org These reactive species can then interact with and "fix" the radiation-induced DNA damage, much like oxygen, thereby increasing the lethal effects of the radiation on these resistant cells. nih.gov This selective activation in hypoxic regions makes them an attractive therapeutic strategy, as it theoretically spares well-oxygenated normal tissues. ubc.ca Research has demonstrated that the degree of radiosensitization is often correlated with the electron affinity of the specific nitroimidazole compound. nih.gov

Table 1: Key Factors in Nitroimidazole-Mediated Radiosensitization

| Factor | Description | Relevance to this compound |

|---|---|---|

| Electron Affinity | The ability of the molecule to accept an electron. Higher electron affinity generally correlates with greater radiosensitizing potential. nih.gov | The nitro group imparts significant electron affinity, which is crucial for its oxygen-mimetic effect. nih.gov |

| Bioreductive Activation | Enzymatic reduction of the nitro group under hypoxic conditions to form reactive radical species. acs.org | This is the core mechanism for its selective activity in hypoxic tumor cells. nih.govacs.org |

| DNA Damage Fixation | The process by which reactive intermediates make radiation-induced DNA lesions permanent and irreparable. nih.gov | By mimicking oxygen, it enhances the efficacy of radiotherapy in low-oxygen environments. nih.gov |

| Cellular Uptake | The ability of the compound to penetrate cell membranes to reach its intracellular target. | Physicochemical properties influence its distribution and concentration within tumor tissues. |

The utility of nitroimidazoles extends beyond radiotherapy to enhancing the effects of certain chemotherapy drugs, a process known as chemopotentiation. nih.govnih.gov This synergistic effect is also primarily mediated by the hypoxic conditions within tumors. nih.gov Many conventional chemotherapeutic agents, particularly alkylating agents, are less effective against the slow-dividing cells found in hypoxic zones. nih.gov

Nitroimidazoles can potentiate these agents through several proposed mechanisms. The bioreductive activation that occurs in hypoxic cells can lead to cytotoxic intermediates that exert their own anticancer effects, complementing the action of the primary chemotherapeutic drug. nih.gov Furthermore, these compounds can alter the tumor microenvironment and cellular metabolism in ways that increase the susceptibility of cancer cells to chemotherapy. Studies have shown that the combination of a nitroimidazole with an alkylating agent like melphalan (B128) or cyclophosphamide (B585) can lead to a greater degree of tumor cell kill than either agent used alone. nih.govnih.gov While the precise, unifying mechanism is still under investigation, it is clear that hypoxia plays a central role and that factors such as alterations in DNA repair and cellular thiol levels are involved. nih.gov

Antitubercular Therapy Research

The nitroimidazole scaffold is a cornerstone in the development of novel treatments for tuberculosis (TB), particularly against multidrug-resistant (MDR-TB) strains. researchgate.netresearchgate.net While this compound itself is a basic structure, its derivatives have paved the way for potent antitubercular drugs. Compounds like Delamanid and Pretomanid, which are nitroimidazooxazines, are prominent examples of successful drugs developed from this chemical class. mdpi.com

Research into nitroimidazole derivatives for TB therapy focuses on their unique mechanism of action, which differs from existing TB drugs. rjptonline.org These compounds are prodrugs that require bioreductive activation by a specific bacterial enzyme system, involving the deazaflavin-dependent nitroreductase (Ddn) and its cofactor F420. researchgate.netnih.gov Upon activation, they generate reactive nitrogen species, including nitric oxide, which disrupt multiple cellular processes. researchgate.net A key target is the inhibition of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall. researchgate.net This dual action of cell wall disruption and respiratory poisoning contributes to their potent bactericidal activity against both replicating and non-replicating (dormant) Mycobacterium tuberculosis. researchgate.netrjptonline.org The activity against dormant bacteria is particularly crucial, as these persistent forms are a major reason for the long duration of TB therapy. nih.gov

Table 2: Research Focus on Nitroimidazole Derivatives in Antitubercular Therapy

| Research Area | Key Objectives and Findings |

|---|---|

| Structure-Activity Relationship (SAR) | Synthesizing and testing new analogs to improve potency and reduce toxicity. Studies show that the position of the nitro group (e.g., 4-nitro vs. 5-nitro) significantly impacts aerobic and anaerobic activity. nih.gov |

| Mechanism of Action | Elucidating the precise pathways of bioreductive activation and cellular targets. Research confirms the requirement of the nitro group and the role of the bacterial enzyme Ddn for activity against aerobic Mtb. nih.gov |

| Activity Against Resistant Strains | Evaluating efficacy against MDR and XDR-TB. Nitroimidazoles often lack cross-resistance with existing first- and second-line TB drugs. rjptonline.org |

| Pharmacokinetics | Optimizing drug-like properties such as absorption, distribution, metabolism, and excretion to ensure effective concentrations at the site of infection. |

Repurposing and New Applications

The distinct characteristic of selective activation under hypoxia has driven research into repurposing the nitroimidazole scaffold for new diagnostic and therapeutic applications beyond its traditional roles. mdpi.com The ability to target the unique physiology of the tumor microenvironment is a significant area of exploration. nih.gov

One promising application is in the development of hypoxia-imaging agents. By attaching a nitroimidazole moiety to a signaling molecule or a radionuclide, researchers can create probes that are selectively trapped in hypoxic tissues upon bioreduction. openmedscience.comnih.gov This allows for non-invasive imaging of tumor hypoxia using techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), which could help in patient stratification for hypoxia-targeted therapies. nih.gov

Another innovative strategy involves using nitroimidazoles as triggers for hypoxia-activated drug delivery systems. acs.org In this approach, a potent cytotoxic agent is linked to a nitroimidazole "trigger." The entire molecule remains relatively inert in normal, oxygenated tissues. However, upon reaching a hypoxic tumor, the nitroimidazole is reduced, causing the molecule to cleave and release the active anticancer drug directly at the tumor site. ubc.ca This targeted release mechanism has the potential to significantly increase the therapeutic index of potent chemotherapies by minimizing their exposure to healthy tissues. acs.org The versatility of the this compound backbone and its derivatives continues to make it a valuable scaffold in the ongoing search for more effective and targeted cancer therapies and antimicrobial agents. openmedicinalchemistryjournal.comresearchgate.netjocpr.com

Analytical Method Development for Research and Monitoring

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 1-Methyl-5-nitroimidazole from various samples. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques.

HPLC is a fundamental technique for the analysis of nitroimidazole compounds. researchgate.net It offers good separation and sensitivity, especially when paired with a UV detector. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method for the analysis of nitroimidazoles. oup.com Method development involves optimizing the separation on a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). sphinxsai.comresearchgate.net The pH of the mobile phase is a critical parameter and is often adjusted to an acidic value to ensure good peak shape and retention. researchgate.net

Validation of RP-HPLC methods is performed according to ICH guidelines to ensure they are simple, specific, accurate, and precise. ijper.orgjaper.in Key validation parameters include linearity, accuracy (determined through recovery studies), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). ijper.orgrjptonline.org For instance, a developed method for related nitroimidazoles demonstrated linearity over a specific concentration range with a high correlation coefficient (R² > 0.999), indicating a direct proportional relationship between concentration and detector response. ijper.orgjaper.in

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil-100 C18 (250 × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 10mM Phosphate Buffer : Methanol (50:50 v/v), pH 3.0 | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 294 nm | researchgate.net |

| Temperature | Ambient | rjptonline.org |

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range (µg/mL) | 12.5 – 100 | ijper.org |

| Correlation Coefficient (R²) | 0.9999 | ijper.org |

| Accuracy (Recovery %) | 99.57 – 100.3 | ijper.org |

| Precision (RSD %) | 0.162 – 0.224 | ijper.org |

| LOD (µg/mL) | 0.012 | ijper.org |

| LOQ (µg/mL) | 0.125 | ijper.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the confirmatory analysis and quantification of nitroimidazole residues, including metabolites like 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in complex matrices such as food products. oup.comnih.govcabidigitallibrary.org The method typically involves chromatographic separation on a C18 or pentafluorophenyl column followed by detection using an electrospray ionization (ESI) source operating in the positive ion mode. mdpi.comnih.goveuropa.eu

Quantification is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. mdpi.comeuropa.eu This enhances the selectivity and reduces matrix interference. nih.gov The validation of LC-MS/MS methods for nitroimidazoles in matrices like pork meat, milk, and honey has demonstrated excellent performance, with low limits of detection (LOD) and quantification (LOQ) in the sub-µg/kg range. oup.commdpi.comeuropa.eu For example, a validated method for HMMNI in lyophilised pork meat showed a decision limit (CCα) of 0.38 µg/kg and a detection capability (CCβ) of 0.47 µg/kg. europa.eu

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | C18 column | europa.eu |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | nih.govjst.go.jp |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.comnih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comeuropa.eu |

| Average Recovery (fortified samples) | 87.3% to 116.5% | oup.comnih.gov |

| Repeatability (RSD%) | 3.35% - 10.1% | oup.comnih.gov |

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Extraction Methods

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis. iaea.org This ensures the reliability and accuracy of the results. The choice of extraction method depends on the complexity of the sample matrix. sigmaaldrich.com

Solid-phase extraction (SPE) is a widely used cleanup technique for purifying nitroimidazole extracts from various matrices like milk, eggs, and honey. sigmaaldrich.comsigmaaldrich.comnih.gov The process involves passing the sample extract through a cartridge containing a solid sorbent that retains the analytes or the interferences.

Different types of SPE cartridges are used, including mixed-mode cation exchange (MCX) and molecularly imprinted polymers (MIPs), which offer high selectivity for nitroimidazoles. mdpi.comsigmaaldrich.comnih.gov A typical SPE protocol includes conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analytes with a suitable solvent like acetonitrile. sigmaaldrich.comsigmaaldrich.com For instance, a method for analyzing nitroimidazoles in milk and eggs uses SupelMIP™ SPE tubes, with specific steps for conditioning, loading, washing with water and hexane, and eluting with an acetonitrile/water mixture containing acetic acid. sigmaaldrich.com

Liquid-liquid partition, also known as liquid-liquid extraction (LLE), is frequently used as a preliminary cleanup step, especially for fatty matrices. nih.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous phase and an organic solvent.

In the analysis of nitroimidazoles in livestock and fishery products, crude extracts are often defatted by partitioning between acetonitrile and n-hexane. nih.govjst.go.jp This step effectively removes lipids that can interfere with subsequent chromatographic analysis. nih.gov Another common LLE approach involves extracting the analytes from an aqueous sample into an organic solvent like ethyl acetate. oup.comcabidigitallibrary.org For example, a validated method for nitroimidazoles in bovine muscle and natural casings involves an initial extraction with ethyl acetate. oup.comcabidigitallibrary.org

Detection and Quantification Limits

The ability to detect and accurately quantify this compound (HMMNI), a significant metabolite of the veterinary drugs ronidazole (B806) and dimetridazole (B1670680), is crucial for monitoring its presence in various matrices, particularly in food products and environmental samples. nih.goviaea.org Analytical methodologies have evolved to achieve low detection and quantification limits, ensuring compliance with food safety regulations. europa.eu The sensitivity of these methods, often expressed by the Limit of Detection (LOD) and Limit of Quantification (LOQ), varies depending on the analytical technique employed and the complexity of the sample matrix.

The limit of detection (LOD) is typically defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio (S/N) of 3. mdpi.com The limit of quantification (LOQ) represents the lowest concentration that can be measured with an acceptable level of precision and accuracy, frequently set at a signal-to-noise ratio of 10 or as the lowest validated spiked level. mdpi.comresearchgate.net

Research Findings

Diverse analytical methods have been developed and validated for the determination of HMMNI. High-Performance Liquid Chromatography (HPLC) with UV detection is a common screening method. For instance, an HPLC-UV method for poultry muscle and eggs established an LOD of 0.5 µg/kg for HMMNI. nih.govrsc.org

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for confirmation and quantification due to its superior sensitivity and selectivity. europa.eu LC-MS/MS methods can achieve significantly lower detection limits. In turkey muscle, a sensitive multi-residue LC-MS/MS method was validated for detecting HMMNI at concentrations of 0.05 ng/g (0.05 µg/kg) or higher. nih.gov For animal and fishery products, an analytical method using LC-MS/MS reported a limit of quantification for HMMNI of 0.0002 mg/kg (0.2 µg/kg). caa.go.jp In another study on muscle tissue, the LOD for HMMNI using LC-MS/MS was estimated at 0.5 µg/kg, with an LOQ of 1.0 µg/kg. wur.nl

In the analysis of honey, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have demonstrated high sensitivity. One such method, using dispersive-solid phase extraction, reported an LOD of 0.02–0.07 µg/kg and an LOQ of 0.05–0.2 µg/kg for HMMNI. mdpi.com Another rapid determination method for nitroimidazole residues in honey using LC/MS/MS established an LOQ between 0.1 to 0.5 µg/kg. nih.gov